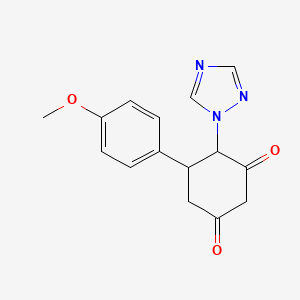

5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound that features a methoxyphenyl group, a triazole ring, and a cyclohexanedione structure

Métodos De Preparación

The synthesis of 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclohexanedione core, followed by the introduction of the methoxyphenyl and triazole groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes.

Análisis De Reacciones Químicas

5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities attributed to the presence of the triazole ring and the methoxyphenyl group. Research indicates that derivatives of 1,2,4-triazoles are known for their diverse pharmacological properties:

- Antifungal Activity : The triazole moiety is widely recognized for its antifungal properties, making compounds like 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione potential candidates for antifungal drug development .

- Antimicrobial Properties : Studies have shown that similar triazole derivatives possess antimicrobial effects against various pathogens, suggesting that this compound could be effective in treating infections .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Due to the structural characteristics of triazoles, there is potential for anti-inflammatory applications .

Synthesis and Characterization

Research has focused on synthesizing derivatives of this compound to explore their biological activities. For instance:

- Synthesis Methodology : Various synthetic routes have been developed to create this compound and its analogs. These methods often involve multi-step reactions that include coupling reactions between substituted phenyl groups and triazole derivatives .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of similar compounds:

- A study on triazole derivatives indicated their effectiveness as antifungal agents through mechanisms involving inhibition of fungal cell wall synthesis .

- Another research effort demonstrated that compounds with the triazole structure showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Triazole Derivatives

Mecanismo De Acción

The mechanism of action of 5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

5-(4-methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can be compared with other similar compounds, such as:

4-(4-methoxyphenyl)-1,2,4-triazole: This compound shares the triazole and methoxyphenyl groups but lacks the cyclohexanedione structure.

1,3-cyclohexanedione derivatives: These compounds have the cyclohexanedione core but differ in the substituents attached to the ring. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

5-(4-Methoxyphenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Structure and Formula:

- Molecular Formula: C13H14N4O3

- Molecular Weight: 266.3 g/mol

- CAS Number: 54464-14-1

The compound features a triazole ring and a methoxyphenyl substituent, which contribute to its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : The compound acts as an inhibitor of lipoxygenase (ALOX15), an enzyme involved in the metabolism of fatty acids. It has been shown to selectively inhibit the oxygenation activity of linoleate (LA) over arachidonic acid (AA), with IC50 values suggesting a strong substrate selectivity .

- Antiviral Activity : Preliminary studies have reported moderate antiviral activity against herpes simplex virus (HSV). The structural characteristics of the compound may enhance its interaction with viral components, although specific mechanisms remain to be fully elucidated .

- Antioxidant Properties : The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects .

Inhibitory Potency Against ALOX15

The following table summarizes the IC50 values for this compound against various substrates:

| Compound | Substrate | IC50 (µM) |

|---|---|---|

| This compound | Linoleate (LA) | 0.018 |

| This compound | Arachidonic Acid (AA) | 0.32 |

These values indicate that the compound is significantly more potent against LA compared to AA .

Study on Antiviral Activity

A study conducted on the antiviral properties of derivatives of cyclohexanedione reported that certain modifications to the structure could enhance activity against HSV. The compound demonstrated a promising profile that warrants further investigation into its potential as an antiviral agent .

In Silico Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and orientation of this compound within the active site of ALOX15. Results indicated that the methoxyphenyl group plays a crucial role in stabilizing interactions with key amino acid residues in the enzyme's binding pocket .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-12-4-2-10(3-5-12)13-6-11(19)7-14(20)15(13)18-9-16-8-17-18/h2-5,8-9,13,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHLVRCHSPFZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.